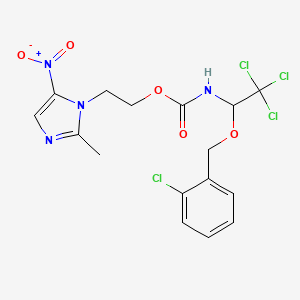
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide is a synthetic organic molecule that is likely to possess a complex structure featuring a thiazole ring, a pyrazole ring, and a pyridine ring. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized for their potential biological activities, including antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of various functional groups and the overall molecular architecture. While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds have been used to evaluate biological activities, which implies a certain level of chemical reactivity with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are important for their practical application and can be inferred from related compounds. The provided papers do not detail these properties for the specific compound , but similar compounds have been used in biological assays, suggesting that they possess the necessary stability and solubility to interact with biological systems .
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- A study by Jeankumar et al. (2013) discussed the synthesis of thiazole-aminopiperidine analogues, showing promising activity against Mycobacterium tuberculosis with notable antituberculosis activity and low cytotoxicity.
CNS Drug Development
- Research by Yamamoto et al. (2016) focused on the development of a glycine transporter 1 (GlyT1) inhibitor, highlighting the potential of pyrazole derivatives in the development of drugs for central nervous system disorders.
Anticancer Properties
- A study by Alam et al. (2016) demonstrated that pyrazole derivatives have potential as anticancer agents due to their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines.
Synthesis and Characterization of Heterocyclic Compounds
- Research by Rathod and Solanki (2018) involved the synthesis of novel pyrimidine derivatives, emphasizing their potential use in medicine and other applications.
Cytotoxic Heterocyclic Compounds
- A study by Mansour et al. (2020) focused on the synthesis of new pyridine, pyrimidine, pyrazole, and isoxazole derivatives, assessing their cytotoxic activity against cancer cell lines.
Antiviral Activity
- Research by Attaby et al. (2006) highlighted the synthesis and evaluation of pyrazolopyridine derivatives, exploring their potential as antiviral agents.
properties
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-25(23-18-32-24(27-23)20-6-2-1-3-7-20)30(21-8-4-5-9-21)17-16-29-15-12-22(28-29)19-10-13-26-14-11-19/h1-3,6-7,10-15,18,21H,4-5,8-9,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADWRMJNIFQIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
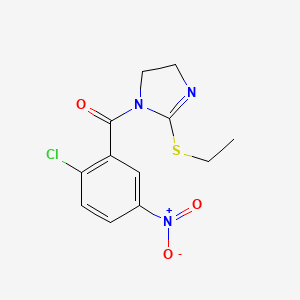
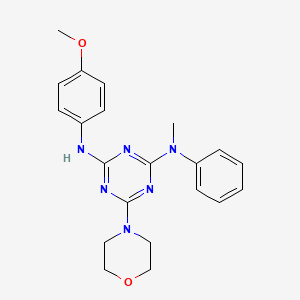
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)
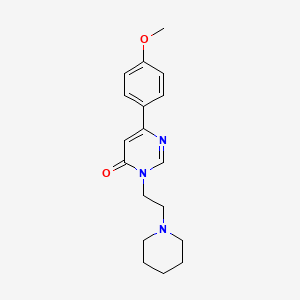

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
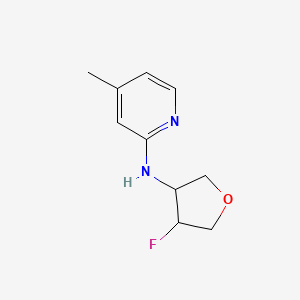

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

